Naphthalen-2-yl 2-methyl-3-nitrobenzoate
Description
Naphthalen-2-yl 2-methyl-3-nitrobenzoate is an aromatic ester compound featuring a naphthalene moiety esterified with a 2-methyl-3-nitrobenzoic acid group. The molecular formula is C₁₈H₁₃NO₄, with a molecular weight of 307.30 g/mol (estimated based on analogous structures in and ). Key characteristics include:
- logP: Estimated ~4.5 (similar to naphthalen-2-yl 3-nitrobenzoate, logP = 4.218 ).
- Polar surface area: ~75–80 Ų (due to nitro and ester functionalities).
- Hydrogen bond acceptors: 5 (ester carbonyl, nitro group, and ether oxygen).
The nitro group at the 3-position and methyl group at the 2-position on the benzoate ring introduce steric and electronic effects that distinguish it from simpler naphthyl esters.
Properties
IUPAC Name |
naphthalen-2-yl 2-methyl-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c1-12-16(7-4-8-17(12)19(21)22)18(20)23-15-10-9-13-5-2-3-6-14(13)11-15/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTRJAGLNJQKGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-2-yl 2-methyl-3-nitrobenzoate typically involves the esterification of 2-methyl-3-nitrobenzoic acid with naphthalen-2-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane (DCM) for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-2-yl 2-methyl-3-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products Formed
Reduction: Naphthalen-2-yl 2-methyl-3-aminobenzoate.
Substitution: Various substituted esters or amides.
Oxidation: Naphthalen-2-yl 2-carboxy-3-nitrobenzoate.
Scientific Research Applications
Naphthalen-2-yl 2-methyl-3-nitrobenzoate is widely used in various fields of scientific research, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents.
Drug Design: Used in the development of new drugs, particularly for cancer and antiviral therapies.
Chemical Biology: Acts as a reference compound in analytical chemistry and is used in the study of biological pathways.
Material Science: Utilized in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism by which Naphthalen-2-yl 2-methyl-3-nitrobenzoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or the modulation of signaling pathways. Further research is needed to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Table 1: Key Properties of Naphthalen-2-yl Esters
Key Observations :
- Electronic Effects: The 3-nitro group is a strong electron-withdrawing group, enhancing the electrophilicity of the ester carbonyl compared to non-nitro analogs like naphthalen-2-yl benzoate .
Challenges :
- Steric hindrance from the 2-methyl group may necessitate longer reaction times or higher temperatures for esterification compared to unsubstituted analogs.
Crystallographic and Stability Comparisons
- Crystal Packing : Unlike ionic analogs like 2-[(naphthalen-2-yl)methyl]isothiouronium bromide (), the target compound lacks charge-assisted hydrogen bonding. Instead, its crystal structure likely relies on weaker van der Waals interactions and π-π stacking of the naphthalene system.
- The 2-methyl group may slightly enhance stability by sterically shielding the nitro group .
Solubility and Reactivity
- Solubility: The nitro group reduces water solubility compared to non-nitro analogs. For example, naphthalen-2-yl benzoate (logP ~3.8) is more soluble in polar solvents than the nitro-substituted derivative (logP ~4.5) .
- Reactivity : The 3-nitro group directs electrophilic substitution to the 5-position of the benzoate ring, while the 2-methyl group sterically hinders ortho-substitution .
Biological Activity
Naphthalen-2-yl 2-methyl-3-nitrobenzoate is a compound that has garnered significant interest in the scientific community due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, experimental findings, and relevant case studies.
Chemical Structure and Properties
This compound features a naphthalene ring system attached to a benzoate moiety with a nitro group at the meta position. The structural formula can be represented as follows:
This compound is characterized by its aromatic properties, which are integral to its biological interactions.
The biological activity of this compound is believed to be mediated through several mechanisms:
- DNA Intercalation : The aromatic structure allows the compound to intercalate with DNA, potentially disrupting replication and transcription processes, leading to cytotoxic effects.
- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components, contributing to its antimicrobial and anticancer properties.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cellular signaling pathways, although further research is needed to elucidate these mechanisms fully.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentrations (MICs) were evaluated against Gram-positive and Gram-negative bacteria:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that the compound has potential as an antimicrobial agent, particularly against Staphylococcus aureus.
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties. It was tested on various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The compound exhibited dose-dependent cytotoxicity, suggesting its potential as a chemotherapeutic agent.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The results indicated that the compound significantly inhibited bacterial growth and showed synergistic effects when combined with conventional antibiotics, enhancing their efficacy.
Case Study 2: Anticancer Research
In a study conducted on breast cancer cells, this compound was found to induce apoptosis through the mitochondrial pathway. The research highlighted the activation of caspase cascades and the generation of reactive oxygen species (ROS), which contributed to cell death. This suggests a promising avenue for further exploration in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
